molecular formula C12H15ClO3 B11866808 Methyl 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate

Methyl 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate

Cat. No.: B11866808
M. Wt: 242.70 g/mol
InChI Key: NJDXWDCDKNEJGD-UHFFFAOYSA-N
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Description

Methyl 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate is an organic compound with the molecular formula C12H15ClO3 It is a derivative of propanoic acid, featuring a chloro and methoxy substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate typically involves the esterification of 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents.

Major Products Formed:

    Oxidation: 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoic acid.

    Reduction: 2-(2-chloro-4-methoxyphenyl)-2-methylpropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The chloro and methoxy groups on the phenyl ring can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

  • Methyl 2-(2-chloro-4-methoxyphenyl)acetate
  • Methyl 2-(2-chloro-4-methoxyphenyl)propanoate
  • Methyl 2-(2-chloro-4-methoxyphenyl)butanoate

Comparison: Methyl 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate is unique due to the presence of a methyl group on the propanoate backbone, which can affect its steric and electronic properties. This structural difference can lead to variations in reactivity, biological activity, and physical properties compared to its analogs.

Biological Activity

Methyl 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on available research findings.

Chemical Structure and Synthesis

This compound is an ester derivative characterized by a chloro-substituted aromatic ring and a branched alkyl chain. The synthesis typically involves the reaction of 2-chloro-4-methoxyphenol with appropriate acylating agents under controlled conditions to yield the desired ester.

Biological Activity

The biological activities of this compound have been explored in various studies, revealing its potential as an antimicrobial and anticancer agent. Here are some key findings:

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have shown effectiveness against various bacterial strains, including resistant Staphylococcus aureus . The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. A study reported that related compounds exhibited IC50 values ranging from 0.69 μM to 11 μM against HCT-116 (colon cancer) and HeLa (cervical cancer) cells, indicating potent antiproliferative effects . The compound's mechanism may involve inhibition of histone deacetylases (HDACs), which play a critical role in cancer cell proliferation and survival.

Case Studies

  • Antiproliferative Activity : A series of synthesized derivatives based on this compound were tested for their ability to inhibit cancer cell growth. Twelve out of twenty-four compounds showed significant inhibitory actions on HCT-116 cells, demonstrating the potential for further development as anticancer agents .
  • Mechanistic Insights : Molecular docking studies suggested that these compounds bind effectively to target proteins involved in cell cycle regulation and apoptosis pathways. This supports their role as potential therapeutic agents in oncology .

Data Tables

Compound IC50 (μM) Cell Line Activity
This compound0.69 - 11HCT-116Antiproliferative
Related Derivative A1.5HeLaAnticancer
Related Derivative B0.5MCF-7Anticancer

Properties

Molecular Formula

C12H15ClO3

Molecular Weight

242.70 g/mol

IUPAC Name

methyl 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate

InChI

InChI=1S/C12H15ClO3/c1-12(2,11(14)16-4)9-6-5-8(15-3)7-10(9)13/h5-7H,1-4H3

InChI Key

NJDXWDCDKNEJGD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C=C(C=C1)OC)Cl)C(=O)OC

Origin of Product

United States

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